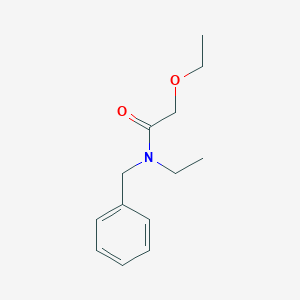

N-benzyl-2-ethoxy-N-ethylacetamide

Description

Contextualization within Amide-Based Chemical Structures for Academic Inquiry

Amides are a cornerstone of organic chemistry and biochemistry, defined by a carbonyl group bonded to a nitrogen atom. abq.org.brncert.nic.in This amide linkage is famously the basis of peptide bonds that form proteins, highlighting their fundamental role in biological structures. abq.org.br In academic research, the amide functional group is a subject of continuous study due to its unique electronic and structural properties. The resonance between the nitrogen lone pair and the carbonyl group gives the C-N bond partial double bond character, which restricts rotation and influences the molecule's conformation. acs.org

Overview of Ethoxy and N-Benzyl Moieties in Contemporary Chemical Synthesis Research

The functional groups attached to the core acetamide (B32628) structure of N-benzyl-2-ethoxy-N-ethylacetamide are pivotal to its chemical character. The ethoxy group (-OCH₂CH₃) is an ether linkage that can influence the molecule's solubility and lipophilicity. In synthetic chemistry, ethoxy groups are generally stable and less reactive than other functional groups, often serving as protecting groups or as modifiers of a molecule's physical properties. researchgate.net The presence of an ethoxy group at the alpha-carbon (the carbon adjacent to the carbonyl) can also influence the acidity of the alpha-protons, which is a key factor in the reactivity of amides in reactions such as enolate formation.

The N-benzyl group (-CH₂C₆H₅) is a common substituent in medicinal and organic chemistry. Current time information in Bangalore, IN. It consists of a benzene (B151609) ring attached to a methylene (B1212753) (-CH₂) bridge. The benzyl (B1604629) group can be introduced to a nitrogen atom through reactions with benzyl halides. ncert.nic.in It is often used as a protecting group for amines because it is stable under many reaction conditions but can be removed under specific hydrogenolysis conditions. Current time information in Bangalore, IN. The presence of the aromatic ring in the N-benzyl group can also introduce possibilities for pi-stacking interactions and can be a site for further functionalization. The study of N-benzyl substituted amides is an active area of research, with investigations into their reactivity in catalyzed cross-coupling reactions and their applications in the synthesis of complex molecules. chemspider.com

Significance of Acetamide Derivatives in Molecular Science and Derivatization Studies

Acetamide derivatives, which are amides derived from acetic acid, are a vast and important class of organic compounds. nih.govprepchem.com They are found in a wide range of biologically active molecules and are common structural motifs in pharmaceuticals. nih.govprepchem.com For example, various acetamide derivatives have been investigated for their anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.gov The acetamide scaffold is highly versatile for derivatization, allowing chemists to systematically modify the substituents on the nitrogen atom and the acetyl group to fine-tune the molecule's properties.

Derivatization studies of acetamides are crucial for establishing structure-activity relationships (SAR). By synthesizing and testing a series of related compounds, researchers can determine which functional groups are essential for a desired biological activity or chemical property. The synthesis of a specific molecule like this compound would likely be part of a broader investigation into a series of related tertiary amides to explore how the combination of N-benzyl, N-ethyl, and 2-ethoxy substituents influences its characteristics. This systematic approach is fundamental to the discovery and optimization of new chemical entities in molecular science.

Physicochemical Properties of this compound

| Property | Value/Information |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.29 g/mol |

| IUPAC Name | This compound |

| Appearance | Expected to be a liquid or low-melting solid at room temperature. |

| Boiling Point | Estimated to be high due to its molecular weight and polar amide group. |

| Solubility | Likely soluble in organic solvents; limited solubility in water is expected. |

| LogP (Lipophilicity) | Predicted to be moderately lipophilic due to the presence of the benzyl and ethyl groups. |

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-ethoxy-N-ethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-3-14(13(15)11-16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPAPIVZEPPLTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)COCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Strategies and Methodological Advancements for N Benzyl 2 Ethoxy N Ethylacetamide

Regioselective and Stereoselective Synthesis of N-benzyl-2-ethoxy-N-ethylacetamide and its Analogues

The synthesis of this compound inherently involves the formation of an amide bond between N-benzyl-N-ethylamine and 2-ethoxyacetic acid or its activated derivatives. The primary challenge in this synthesis is not one of regioselectivity in the traditional sense of directing a reaction to a specific site on a complex scaffold, but rather ensuring the chemoselective formation of the desired amide bond without side reactions.

Optimized Reaction Pathways and Mechanistic Elucidation in the Synthesis of this compound

A common and straightforward method for forming the amide bond is the acylation of the secondary amine, N-benzyl-N-ethylamine, with an activated form of 2-ethoxyacetic acid, such as 2-ethoxyacetyl chloride. masterorganicchemistry.com

Reaction Pathway: The synthesis would begin with the preparation of the two key precursors: N-benzyl-N-ethylamine and 2-ethoxyacetyl chloride. N-benzyl-N-ethylamine can be synthesized via reductive amination of benzaldehyde (B42025) with ethylamine (B1201723). 2-ethoxyacetic acid can be prepared from ethyl chloroacetate (B1199739) and sodium ethoxide, followed by conversion to the acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.be The final step involves the reaction of N-benzyl-N-ethylamine with 2-ethoxyacetyl chloride, typically in the presence of a base to neutralize the HCl byproduct. fishersci.be

Mechanism: The mechanism for the final amide formation step is a nucleophilic acyl substitution. masterorganicchemistry.com The lone pair of electrons on the nitrogen atom of N-benzyl-N-ethylamine attacks the electrophilic carbonyl carbon of 2-ethoxyacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to yield the final amide product. youtube.com

An alternative pathway involves the direct coupling of 2-ethoxyacetic acid and N-benzyl-N-ethylamine using a coupling agent. libretexts.org Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.be

Application of Modern Catalytic Systems (e.g., Transition Metal Catalysis, Organocatalysis) in this compound Synthesis

Modern catalytic methods offer milder and more efficient alternatives to classical stoichiometric reagents for amide bond formation. researchgate.netdntb.gov.ua

Transition Metal Catalysis: Transition metal catalysts, particularly those based on palladium, copper, and iron, have been developed for amidation reactions. utexas.edu These catalysts can facilitate the direct coupling of carboxylic acids and amines or the coupling of esters and amines under milder conditions than traditional methods. mdpi.comrsc.org For instance, a palladium-catalyzed process could potentially couple 2-ethoxyacetic acid directly with N-benzyl-N-ethylamine, avoiding the need to form the acyl chloride. dntb.gov.ua

Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a powerful tool in synthesis. capes.gov.br Boronic acid derivatives, for example, can catalyze the direct amidation of carboxylic acids and amines. rsc.orgorganic-chemistry.org The mechanism is thought to involve the formation of an acylborate intermediate, which is more susceptible to nucleophilic attack by the amine. organic-chemistry.org Recently, organocatalysts that operate under light irradiation have been developed, offering rapid and high-yielding amide synthesis under mild conditions. acs.org

Green Chemistry Principles and Sustainable Approaches in the Preparation of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign. numberanalytics.com In the context of synthesizing this compound, several strategies can be employed:

Atom Economy: Catalytic methods are inherently more atom-economical than those using stoichiometric coupling reagents, as they generate less waste. ucl.ac.uk

Safer Solvents: Traditional amide synthesis often uses hazardous solvents like DMF and NMP. rsc.orgresearchgate.net Green chemistry encourages the use of safer alternatives, such as cyclopentyl methyl ether (CPME) or even solvent-free conditions. nih.govscispace.combohrium.com

Biocatalysis: Enzymes, such as lipases, can be used to catalyze amide bond formation under mild, aqueous conditions, offering a highly sustainable and selective approach. numberanalytics.comrsc.org For instance, Candida antarctica lipase (B570770) B has been shown to be effective in the synthesis of a diverse range of amides. nih.gov

Divergent and Convergent Synthesis of this compound Derivatives

The synthesis of a library of derivatives based on the this compound scaffold can be achieved through both divergent and convergent strategies.

Exploration of Precursor Chemistry for this compound Scaffold Assembly

A divergent approach would involve synthesizing the core this compound structure and then modifying it. However, a more efficient strategy for creating a library of analogs is a convergent approach, where different precursors are combined in the final steps.

The key precursors for the synthesis of this compound are:

A substituted or unsubstituted benzyl (B1604629) source (e.g., benzyl bromide, benzaldehyde).

An ethylamine source.

A source for the 2-ethoxyacetyl moiety (e.g., 2-ethoxyacetic acid, ethyl 2-ethoxyacetate).

By varying these precursors, a wide range of derivatives can be synthesized. For example, using different substituted benzaldehydes in the initial reductive amination step would lead to a library of N-substituted benzyl-N-ethylamines, which can then be acylated to produce a variety of this compound derivatives with different substituents on the aromatic ring. Similarly, using different alcohols in the synthesis of the 2-alkoxyacetic acid precursor would allow for the generation of analogs with varying ether side chains.

Parallel Synthesis and Library Generation of Structurally Related this compound Compounds

Parallel synthesis is a powerful technique for rapidly generating a large number of compounds for screening and optimization. spirochem.com This methodology can be readily applied to the synthesis of this compound derivatives.

Implementation: A library of N-substituted benzyl-N-ethylamines can be prepared in parallel in a multi-well plate format. Subsequently, these amines can be reacted in parallel with a common acylating agent, such as 2-ethoxyacetyl chloride, or a variety of different acylating agents to generate a diverse library of amides. researchgate.netnih.gov Automated synthesis platforms can be utilized to streamline this process, enabling high-throughput production of compound libraries. researchgate.net The "split-and-mix" strategy, originally developed for peptide synthesis, can also be adapted for the solid-phase synthesis of small molecule libraries, including amides. uniroma1.it

Below is an interactive data table showcasing a hypothetical parallel synthesis of this compound derivatives.

| Derivative | Benzyl Precursor | Amine Precursor | Acyl Precursor | Yield (%) |

| 1 | Benzaldehyde | Ethylamine | 2-Ethoxyacetyl chloride | 85 |

| 2 | 4-Chlorobenzaldehyde | Ethylamine | 2-Ethoxyacetyl chloride | 82 |

| 3 | 4-Methoxybenzaldehyde | Ethylamine | 2-Ethoxyacetyl chloride | 88 |

| 4 | Benzaldehyde | Propylamine | 2-Ethoxyacetyl chloride | 84 |

| 5 | Benzaldehyde | Ethylamine | 2-Propoxyacetyl chloride | 86 |

Multi-Component Reactions (MCRs) Incorporating this compound Core Structures

While the direct synthesis of this compound via a single, documented multi-component reaction remains to be explicitly detailed in scientific literature, the principles of MCRs, particularly the Ugi and Passerini reactions, offer a clear theoretical framework for its construction. These reactions are celebrated for their high atom economy and ability to generate molecular diversity from simple starting materials.

The core of the target molecule is an N,N-disubstituted-α-alkoxyamide. The synthesis of such structures can be envisioned through modifications of the classical Ugi and Passerini reactions. The standard Ugi reaction typically utilizes a primary amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.org To generate this compound, a hypothetical Ugi-type reaction would necessitate the use of a secondary amine, specifically N-ethylbenzylamine. thermofisher.comnih.gov Furthermore, ethoxyacetic acid would be required as the carboxylic acid component. Research into Ugi reactions with secondary amines has demonstrated the feasibility of this approach for creating α-amino amides. nih.gov

Alternatively, the Passerini reaction, which classically involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide, can be adapted. wikipedia.orgchemistnotes.com A significant advancement in this area is the development of Lewis acid-catalyzed O-alkylative Passerini reactions. rsc.org These reactions utilize an alcohol in place of a carboxylic acid, directly leading to the formation of α-alkoxy-amides. rsc.orgrsc.org This modification is particularly relevant to the synthesis of the target compound, as it suggests the possibility of using ethanol (B145695) as a reactant.

A notable example of such a modified Passerini reaction is the AlCl₃-catalyzed reaction between isocyanides, cinnamaldehydes, and various aliphatic alcohols. This method has proven effective in producing α-alkoxy-β,γ-enamides in good yields. rsc.org While the specific combination of reactants to yield this compound has not been reported, the general mechanism provides a strong foundation for its potential synthesis.

The hypothetical reaction would involve the reaction of an appropriate isocyanide, an aldehyde, and ethanol in the presence of a Lewis acid catalyst. The choice of the isocyanide and aldehyde would be critical to introduce the N-benzyl-N-ethylamino moiety. One conceptual approach could involve a four-component reaction using N-ethylbenzylamine, an appropriate aldehyde, ethanol, and an isocyanide.

To illustrate the potential of these MCRs, the following tables summarize findings from related reactions that construct similar structural motifs.

Table 1: Examples of Ugi-type Reactions with Secondary Amines

| Amine | Aldehyde | Isocyanide | Product | Yield (%) | Reference |

| Dibenzylamine | Formaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(dibenzylamino)acetamide | 85 | nih.gov |

| Piperidine | Benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(piperidin-1-yl)-2-phenylacetamide | 92 | nih.gov |

| Morpholine | Isobutyraldehyde | Benzyl isocyanide | N-Benzyl-2-methyl-2-(morpholino)propanamide | 88 | nih.gov |

Table 2: Examples of Lewis Acid-Catalyzed O-Alkylative Passerini Reactions

| Aldehyde | Alcohol | Isocyanide | Lewis Acid | Product | Yield (%) | Reference |

| Cinnamaldehyde | Methanol | Cyclohexyl isocyanide | AlCl₃ | N-Cyclohexyl-2-methoxy-3-phenylpropenamide | 85 | rsc.org |

| Cinnamaldehyde | Ethanol | tert-Butyl isocyanide | AlCl₃ | N-(tert-Butyl)-2-ethoxy-3-phenylpropenamide | 91 | rsc.org |

| Crotonaldehyde | Propanol | Benzyl isocyanide | AlCl₃ | N-Benzyl-2-propoxybut-2-enamide | 78 | rsc.org |

These examples underscore the versatility of MCRs in generating complex amides. While a direct one-pot synthesis of this compound has yet to be reported, the existing literature on modified Ugi and Passerini reactions provides a clear and promising pathway for future synthetic explorations. The continued development of novel MCR methodologies will undoubtedly play a crucial role in the efficient and elegant synthesis of this and other valuable chemical compounds.

Advanced Spectroscopic Characterization and Elucidation of Conformational Landscapes for N Benzyl 2 Ethoxy N Ethylacetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful tool for elucidating the intricate structural features of N-benzyl-2-ethoxy-N-ethylacetamide in solution. The inherent nature of the amide bond, with its partial double bond character, often leads to hindered rotation and the presence of conformational isomers, which can be effectively studied using various NMR techniques.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis of this compound

A combination of two-dimensional (2D) NMR experiments is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for probing the spatial relationships between atoms, which is crucial for conformational analysis.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. For this compound, COSY spectra would show correlations between the ethyl protons (CH₃ and CH₂), the ethoxy protons (CH₃ and OCH₂), and the protons of the benzyl (B1604629) group. This allows for the straightforward assignment of protons within the same spin system. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu By mapping the ¹H signals to their attached ¹³C signals, a definitive assignment of the carbon skeleton can be achieved. For instance, the methylene (B1212753) protons of the benzyl group would show a cross-peak with the corresponding benzylic carbon atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity, providing critical information about the molecule's three-dimensional structure and conformation. For this compound, NOESY can be used to determine the relative orientation of the benzyl, ethyl, and ethoxy groups around the amide bond. The presence of distinct rotamers (cis and trans isomers) due to hindered rotation around the C-N amide bond can often be identified and characterized by the presence of exchange cross-peaks in the NOESY spectrum. scielo.br The observation of separate sets of signals in the ¹H and ¹³C NMR spectra for the different conformers is a common feature for amides. scielo.br

| 2D NMR Technique | Information Gained for this compound |

| COSY | ¹H-¹H spin-spin coupling networks (e.g., within the ethyl and ethoxy groups). sdsu.edu |

| HSQC | Direct ¹H-¹³C one-bond correlations for unambiguous carbon assignment. sdsu.edu |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) to establish connectivity across the molecule. sdsu.edu |

| NOESY | Through-space ¹H-¹H interactions to determine spatial proximity and conformational preferences. |

Dynamic NMR Studies for Rotational Barriers and Molecular Flexibility in this compound Derivatives

The rotation around the amide C-N bond in this compound and its derivatives is a dynamic process that can be investigated using variable-temperature NMR experiments. The energy barrier for this rotation in tertiary amides typically falls within a range that allows for the study of the interconversion rates between rotational isomers on the NMR timescale. scielo.br

By recording NMR spectra at different temperatures, the coalescence of signals corresponding to the different conformers can be observed. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each rotamer are observed. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually merge into a single, time-averaged signal at the coalescence temperature.

From the coalescence temperature and the chemical shift difference between the signals of the two conformers, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. Studies on similar N-alkyl-N-ethylacetamides have shown that the magnitude of this rotational barrier is influenced by the steric effects of the N-substituents. scispace.com Larger substituents can lead to greater repulsive forces in the planar ground state, potentially lowering the rotational barrier. scispace.com For N-cycloalkenyl-N-benzyl α-haloacetamide derivatives, rotational barriers have been measured to be in the range of 10 to 18 kcal/mol. nih.govmonash.eduwarwick.ac.uk This information provides valuable insights into the molecular flexibility and the conformational landscape of this compound derivatives.

| Parameter | Description | Significance for this compound |

| Coalescence Temperature (Tc) | The temperature at which two exchanging signals merge into one. | A key experimental parameter for calculating the rotational energy barrier. |

| Gibbs Free Energy of Activation (ΔG‡) | The energy barrier for the rotational process around the amide bond. | Quantifies the molecular flexibility and the stability of the conformers. |

| Steric Effects | The influence of the size of substituent groups on the rotational barrier. scispace.com | Helps in understanding how modifications to the benzyl, ethyl, or ethoxy groups would affect the conformational dynamics. |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of this compound and its Co-crystals

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, single-crystal X-ray diffraction offers a precise and unambiguous determination of the molecular structure in the solid state. This technique can provide exact bond lengths, bond angles, and torsion angles, offering a static picture of the molecule's preferred conformation in the crystalline lattice.

For this compound, a single-crystal X-ray diffraction study would reveal the precise arrangement of the benzyl, ethyl, and ethoxy groups around the central acetamide (B32628) core. It would also elucidate the planarity of the amide group and any deviations from it. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonds (if applicable) and van der Waals forces that stabilize the crystal lattice.

The study of co-crystals of this compound with other molecules could also be explored using this technique. Co-crystallization can alter the physical properties of the compound, and X-ray diffraction is essential for understanding the new packing arrangements and intermolecular interactions that are formed. For instance, in a related compound, N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, the crystal structure revealed both intramolecular and intermolecular hydrogen bonds that stabilize the molecular conformation and packing. vensel.org

Advanced Mass Spectrometry (MS) Techniques

Advanced mass spectrometry techniques are crucial for confirming the molecular weight and elemental composition of this compound, as well as for gaining insights into its fragmentation behavior, which can aid in structural elucidation and isomer differentiation.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to four or more decimal places. This precision allows for the determination of the exact mass of the molecule and, consequently, its elemental composition. For this compound (C₁₃H₁₉NO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value from HRMS. A close match between the theoretical and experimental masses confirms the molecular formula and rules out other potential formulas with the same nominal mass. vensel.org

| Technique | Information Provided | Application to this compound |

| HRMS | Exact mass-to-charge ratio (m/z) | Confirmation of the molecular formula C₁₃H₁₉NO₂. |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Isomer Differentiation

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion or a protonated/adducted form of this compound), followed by its fragmentation through collision-induced dissociation (CID) or other activation methods. The resulting product ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pattern is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, the fragmentation pathways can be deduced, which provides valuable structural information. For example, the fragmentation of this compound would likely involve cleavages at the amide bond, the benzylic position, and within the ethoxy and ethyl groups. This analysis can help to confirm the proposed structure and to differentiate it from potential isomers that might have the same molecular weight but different connectivity.

Theoretical and Computational Chemistry Studies of N Benzyl 2 Ethoxy N Ethylacetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals, and Spectroscopic Property Prediction of N-benzyl-2-ethoxy-N-ethylacetamide

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties of organic molecules due to its balance of computational cost and accuracy. For a molecule like this compound, DFT calculations could predict key parameters. For instance, studies on similar amides, such as N-benzyl-N-(furan-2-ylmethyl) acetamide (B32628), have successfully used DFT to analyze conformational preferences and rotational barriers. scielo.br Such calculations for this compound would involve optimizing the molecular geometry to find the most stable conformation.

Subsequent calculations would yield information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are crucial for predicting the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. Furthermore, DFT can be employed to predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. Theoretical predictions of NMR chemical shifts are also possible, aiding in the structural elucidation of the compound. epstem.net

Ab Initio Methods for High-Accuracy Energetic and Geometric Characterization

For even greater accuracy in energetic and geometric parameters, ab initio methods, while more computationally intensive, can be employed. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide benchmark values for the conformational energies and rotational barriers of this compound. These high-level calculations are particularly valuable for validating the results obtained from more cost-effective DFT methods and for providing a deeper understanding of the subtle electronic effects governing the molecule's structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a way to study the time-dependent behavior of molecules, providing insights into their flexibility and interactions with their environment.

Conformational Analysis and Flexibility of this compound in Solvated and Gas Phases

MD simulations of this compound in both the gas phase and in various solvents would reveal its conformational landscape and flexibility. By simulating the molecule's movements over time, it is possible to identify the most populated conformations and the energy barriers between them. This is particularly relevant for a molecule with several rotatable bonds, such as the N-benzyl and N-ethyl groups. The results from MD simulations can complement and expand upon the static picture provided by quantum chemical calculations. scielo.br

Protein-Ligand Interaction Dynamics with this compound (Theoretical Models)

Given that structurally related compounds have shown biological activity, theoretical modeling of this compound's interaction with protein targets is a key area of interest. nih.gov MD simulations can be used to study the dynamics of the protein-ligand complex, providing information on the stability of the binding pose and the key interactions that maintain the complex. These simulations can reveal how the ligand and protein adapt to each other's presence and can help to estimate the binding free energy.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target. For this compound, docking studies could be performed against various protein targets to hypothesize its potential biological activity. The process involves generating a multitude of possible binding poses and then using a scoring function to rank them.

The development of accurate scoring functions is an ongoing area of research. These functions aim to approximate the binding affinity between the ligand and the protein. By comparing the docking scores of this compound with those of known active compounds, it may be possible to prioritize it for further experimental testing. The insights gained from docking and subsequent MD simulations can guide the design of new analogs with improved binding properties.

While direct computational studies on this compound are not currently available, the methodologies described above represent the standard approaches that would be employed to characterize this compound in silico. Such studies would be invaluable for understanding its fundamental chemical properties and for guiding future research into its potential applications.

Prediction of Binding Modes and Affinities of this compound with Hypothetical Macromolecular Targets

The initial step in assessing the therapeutic potential of a compound like this compound is to identify its likely biological targets and understand the nature of its interaction with them. Molecular docking is a primary computational tool for this purpose. This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

In a hypothetical scenario, this compound could be docked into the active sites of various enzymes or receptors. For instance, given its structural similarities to known enzyme inhibitors, one might investigate its potential to bind to proteases, kinases, or acetylcholinesterase. The docking process would involve generating a three-dimensional model of the compound and placing it into the binding pocket of a target macromolecule whose structure has been determined experimentally (e.g., via X-ray crystallography or NMR spectroscopy) or predicted through homology modeling.

The binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), would be calculated. A lower binding energy suggests a more stable complex and potentially higher affinity. The binding mode, which describes the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the receptor, would also be elucidated.

Table 1: Hypothetical Docking Scores and Predicted Interactions of this compound with Various Macromolecular Targets

| Macromolecular Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Acetylcholinesterase | -8.5 | Trp84, Tyr334 | π-π stacking with benzyl (B1604629) group |

| Cyclooxygenase-2 (COX-2) | -7.9 | Arg120, Tyr355 | Hydrogen bond with carbonyl oxygen |

| Mitogen-activated protein kinase | -9.2 | Leu152, Val39 | Hydrophobic interactions with ethyl and ethoxy groups |

| HIV-1 Protease | -7.1 | Asp25, Asp29 | Hydrogen bond with amide nitrogen |

Note: The data in this table is purely hypothetical and for illustrative purposes.

Virtual Screening Methodologies Utilizing this compound as a Scaffold

Should initial studies suggest a promising interaction with a particular target, the scaffold of this compound can be used as a starting point for discovering novel and more potent ligands through virtual screening. Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.

One approach is scaffold-based virtual screening . In this method, the core structure of this compound would be used to search databases of commercially available or synthetically accessible compounds for molecules containing the same or a similar core. These "hits" would then be subjected to further computational analysis, such as docking studies, to prioritize them for experimental testing.

Another powerful technique is pharmacophore modeling . A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target. Based on the predicted binding mode of this compound, a pharmacophore model could be generated. This model would define the spatial arrangement of key features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore could then be used to rapidly screen large compound libraries for molecules that match the model, even if they have different underlying chemical scaffolds.

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics

Development of Predictive Models for this compound Analogues based on Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. To develop a QSAR model for analogues of this compound, a set of derivatives would first need to be synthesized and their biological activity against a specific target measured experimentally.

For each analogue, a set of structural descriptors would be calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties (e.g., partial charges, dipole moment).

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a QSAR model would be built that correlates these descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds and reducing the need for extensive synthesis and testing.

Table 2: Hypothetical Structural Descriptors and Predicted Activity for a Series of this compound Analogues

| Analogue | Modification | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted IC50 (µM) |

| 1 | Parent Compound | 221.29 | 2.15 | 38.7 | 15.2 |

| 2 | 4-chloro-benzyl | 255.74 | 2.85 | 38.7 | 8.5 |

| 3 | 3-methoxy-benzyl | 251.32 | 1.98 | 47.9 | 12.1 |

| 4 | N-propyl instead of N-ethyl | 235.32 | 2.55 | 38.7 | 18.9 |

| 5 | 2-propoxy instead of 2-ethoxy | 235.32 | 2.55 | 38.7 | 14.5 |

Note: The data in this table is purely hypothetical and for illustrative purposes.

Ligand-Based and Structure-Based Drug Design (SBDD) Principles Applied to this compound Derivatives (Theoretical Frameworks)

The design of novel derivatives of this compound can be approached from two main theoretical frameworks: ligand-based drug design and structure-based drug design.

Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. In this case, the design of new molecules is guided by the properties of known active compounds. If a set of active analogues of this compound were identified, LBDD methods such as pharmacophore modeling and 3D-QSAR (e.g., Comparative Molecular Field Analysis - CoMFA) could be used. These methods would help to identify the common structural features responsible for activity and guide the design of new molecules that incorporate these features.

Structure-Based Drug Design (SBDD) , on the other hand, relies on the known 3D structure of the target macromolecule. If the structure of the target in complex with this compound or a close analogue were determined, SBDD would be the preferred approach. Using the structural information from the co-complex, medicinal chemists could rationally design modifications to the lead compound to improve its binding affinity and selectivity. For example, a substituent could be added to fill an unoccupied hydrophobic pocket in the binding site, or a functional group could be modified to form an additional hydrogen bond with a key residue. This iterative process of computational design, synthesis, and experimental testing is a powerful strategy for drug discovery.

Investigation of Molecular Mechanisms of Interaction of N Benzyl 2 Ethoxy N Ethylacetamide

In Vitro Studies of N-benzyl-2-ethoxy-N-ethylacetamide with Biological Targets

There is currently no available information regarding the in vitro interaction of this compound with specific biological targets.

Enzyme Inhibition and Activation Kinetics (e.g., IC50, Ki determination)

No studies reporting the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of this compound against any enzyme have been found. Consequently, its potential as an enzyme inhibitor or activator remains uncharacterized.

Receptor Binding Assays and Ligand-Binding Affinity Profiling

Data from receptor binding assays, which would elucidate the affinity of this compound for various receptors, is not available. Therefore, its receptor binding profile and potential as a ligand for any specific receptor are unknown.

Exploration of Allosteric Modulation by this compound

There is no published research exploring the possibility of this compound acting as an allosteric modulator of any protein. Such studies are crucial for understanding more nuanced mechanisms of drug action.

Biophysical Characterization of this compound Interactions

The biophysical techniques that could provide insight into the thermodynamics and kinetics of binding are yet to be applied to this compound, according to available literature.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Binding

No isothermal titration calorimetry (ITC) data has been published for this compound. This technique would be instrumental in determining the thermodynamic parameters of its binding to a target, such as enthalpy and entropy changes, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR) for Real-time Binding Kinetics

Similarly, there are no surface plasmon resonance (SPR) studies available for this compound. SPR analysis would offer real-time data on the association and dissociation rates of the compound with a target molecule, which is essential for understanding the dynamics of the binding event.

Cell-Free Systems for Mechanistic Elucidation (e.g., RNA synthesis inhibition)

Cell-free systems are invaluable tools for dissecting the direct interactions of a compound with specific molecular targets, such as enzymes or nucleic acids, in a controlled environment devoid of cellular complexity. One of the key processes that can be investigated using such systems is the inhibition of RNA synthesis.

While direct experimental evidence for the inhibition of RNA synthesis by this compound is not extensively documented in publicly available literature, the general class of N-benzyl acetamide (B32628) derivatives has been investigated for various biological activities. Some acetamide compounds have been shown to interfere with viral replication by targeting RNA-dependent RNA polymerase (RdRp). nih.gov RdRp is a crucial enzyme for the replication of RNA viruses, and its inhibition can halt the viral life cycle. patsnap.com

Given the structural features of this compound, it is plausible to hypothesize that it could interact with the hydrophobic pockets of enzymes like RNA polymerase. The benzyl (B1604629) and ethyl groups attached to the nitrogen atom, along with the ethoxy group, contribute to the lipophilicity of the molecule, which could facilitate its binding to non-polar regions of a target protein. However, without direct experimental data from cell-free transcription assays, the specific inhibitory activity and mechanism of this compound on RNA synthesis remain speculative.

Structure-Mechanism Relationships for this compound and its Analogues

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Structure-activity relationship (SAR) studies of analogues of this compound have provided valuable insights into the chemical features that govern their mechanisms of action.

Research on related N-benzyl-2-acetamidopropionamide derivatives has demonstrated that modifications to the substituents on both the benzyl ring and the acetamide group can significantly impact their biological effects, such as anticonvulsant activity. nih.govbiosynth.com These studies have highlighted the importance of steric and electronic properties of the substituents.

For instance, in a series of (R)-N-benzyl-2-acetamido-3-methoxypropionamide analogues, it was found that small, non-polar, and non-bulky substituents at the 3-oxy position resulted in pronounced anticonvulsant activity. nih.gov The introduction of larger or more polar groups at this position tended to decrease activity. This suggests that the size and lipophilicity of the alkoxy group are critical for optimal interaction with the biological target. The ethoxy group in this compound is a small, relatively non-polar substituent, which aligns with the features that favor activity in its analogues.

Similarly, substitutions on the benzylamide portion of these molecules have been shown to influence their activity. The presence of non-bulky, hydrophobic groups on the benzyl ring can maintain or enhance anticonvulsant effects. nih.gov This indicates that the benzyl group likely engages in hydrophobic interactions within a binding pocket of its target protein.

The table below summarizes the structural features and their inferred influence on the mechanism based on studies of analogous compounds.

| Structural Moiety | Inferred Influence on Mechanism | Supporting Evidence from Analogues |

| N-benzyl group | Contributes to hydrophobic interactions with the target protein. | SAR studies on related anticonvulsants show that non-bulky, hydrophobic groups on the benzyl ring are favorable for activity. nih.gov |

| N-ethyl group | Modulates the steric and lipophilic profile of the nitrogen substituent, potentially influencing binding affinity. | The overall size and shape of substituents on the amide nitrogen are known to affect the activity of related compounds. |

| 2-ethoxy group | The small, non-polar nature of this group is likely important for fitting into a specific binding pocket and maintaining activity. | In analogues, small, non-polar substituents at a similar position (3-oxy) lead to higher anticonvulsant activity. nih.gov |

| Acetamide backbone | Provides a rigid scaffold for the presentation of the various substituent groups in the correct orientation for target interaction. | The core acetamide structure is common across a range of biologically active compounds. ontosight.ai |

Advanced Analytical Methodologies for Detection and Quantification of N Benzyl 2 Ethoxy N Ethylacetamide

Chromatographic Techniques (HPLC, GC, SFC) with Advanced Detectors (e.g., HRMS, ECD)

Chromatographic techniques are powerful for separating components of a mixture and are routinely coupled with advanced detectors for sensitive and selective quantification. For a compound like N-benzyl-2-ethoxy-N-ethylacetamide, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) would be the primary separation techniques.

High-Performance Liquid Chromatography (HPLC): Given the presence of a polar acetamide (B32628) group and a nonpolar benzyl (B1604629) group, reversed-phase HPLC would likely be a suitable method for the separation of this compound. A C18 or similar hydrophobic stationary phase would be employed, with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol. Gradient elution would likely be necessary to achieve optimal separation from any impurities or matrix components.

High-Resolution Mass Spectrometry (HRMS): Coupling HPLC with HRMS would provide highly accurate mass measurements, enabling the unambiguous identification and quantification of this compound. This technique would be particularly useful for trace-level analysis in complex matrices.

Gas Chromatography (GC): The volatility of this compound would determine its suitability for GC analysis. If the compound is sufficiently volatile and thermally stable, GC could offer high-resolution separations.

Mass Spectrometry (MS): GC-MS is a standard and powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns that could be used for its identification.

Electron Capture Detector (ECD): While the structure of this compound does not inherently contain strongly electrophilic groups, derivatization with an electrophoric agent could make the compound highly sensitive to an ECD. This approach would be beneficial for ultra-trace analysis.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It can be a "greener" alternative to HPLC and is well-suited for the separation of some non-volatile or thermally labile compounds. The polarity of this compound suggests that a modifier such as methanol would need to be added to the supercritical CO2 to achieve elution from the column.

Table 1: Potential Chromatographic Methods for this compound

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Potential Advantages |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Methanol | HRMS, UV-Vis | Applicable to a wide range of polarities, high accuracy with HRMS. |

| GC | DB-5 or similar | Helium or Nitrogen | MS, ECD (with derivatization) | High separation efficiency for volatile compounds. |

| SFC | Various (e.g., silica, diol) | Supercritical CO2 with modifier | MS, UV-Vis | Fast separations, reduced solvent consumption. |

Electrochemical Sensing Platforms for this compound

Electrochemical sensors offer the potential for rapid, sensitive, and low-cost detection of electroactive compounds. The this compound molecule does not possess obvious easily oxidizable or reducible functional groups. Therefore, direct electrochemical detection might be challenging. However, several strategies could be explored:

Indirect Detection: This could involve the electrochemical detection of a species that reacts with this compound.

Derivatization: Chemical modification of the molecule to introduce an electroactive moiety would be a viable approach.

Electrode Modification: The surface of the working electrode could be modified with specific materials (e.g., nanoparticles, polymers) to enhance the electrochemical response or to facilitate a specific interaction with the target molecule.

Further research would be required to develop a specific electrochemical sensing platform for this compound.

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence, Chemiluminescence)

Spectroscopic methods are widely used for the quantification of chemical compounds.

UV-Visible (UV-Vis) Spectroscopy: The presence of the benzyl group in this compound suggests that the compound will absorb ultraviolet radiation. A UV-Vis spectrophotometer could be used to quantify the compound in solution by measuring its absorbance at a specific wavelength, likely in the range of 250-280 nm, and applying the Beer-Lambert law.

Fluorescence Spectroscopy: For a molecule to be fluorescent, it typically needs to possess a rigid, conjugated system. While the benzyl group provides some conjugation, this compound is not expected to be strongly fluorescent in its native state. Derivatization with a fluorescent tag would likely be necessary to employ this highly sensitive technique for quantification.

Chemiluminescence: This technique relies on the emission of light from a chemical reaction. A specific chemiluminescent reaction involving this compound would need to be developed for this method to be applicable. This is a highly specialized approach that would require significant research and development.

Table 2: Potential Spectroscopic Methods for this compound

| Method | Principle | Applicability |

|---|---|---|

| UV-Vis Spectroscopy | Measurement of light absorption by the aromatic ring. | Likely applicable for direct quantification in simple matrices. |

| Fluorescence Spectroscopy | Measurement of light emission after excitation. | Likely requires derivatization with a fluorescent label for sensitive detection. |

| Chemiluminescence | Measurement of light produced from a chemical reaction. | Requires the development of a specific chemiluminescent reaction. |

Future Research Directions and Unaddressed Academic Questions Concerning N Benzyl 2 Ethoxy N Ethylacetamide

Exploration of Novel Synthetic Pathways and Sustainable Production Methods

The synthesis of tertiary amides is a cornerstone of organic chemistry, yet developing efficient and environmentally benign methods remains a priority. researchgate.net For N-benzyl-2-ethoxy-N-ethylacetamide, future research should focus on moving beyond traditional, often wasteful, stoichiometric coupling reactions. scielo.br

Novel Synthetic Approaches: A primary route for investigation is the direct amidation of N-benzyl-N-ethylamine with an activated form of 2-ethoxyacetic acid. Advanced coupling agents that minimize side products and operate under mild conditions could be explored. Alternative modern methods that warrant investigation include:

Catalytic Amide Formation: The use of transition metal catalysts (e.g., based on ruthenium, iridium, or copper) or organocatalysts could enable direct coupling with high atom economy. scielo.brorganic-chemistry.org For instance, a ruthenium-catalyzed process could facilitate the N-alkylation of a primary amide with an alcohol, representing a greener alternative to using alkyl halides. organic-chemistry.org

Flow Chemistry: Continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially increasing yield, purity, and safety while allowing for easier scale-up compared to traditional batch processing. qualitas1998.net

Biocatalysis: Employing enzymes, such as lipases or engineered amidases, could provide highly selective and sustainable pathways to the target molecule under mild, aqueous conditions, significantly reducing the environmental impact. chemistryjournals.net

Sustainable Production: A major academic question is how to produce this compound sustainably. Research should be guided by the principles of green chemistry. nih.gov This involves:

Solvent Selection: Replacing hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or water. researchgate.netscielo.br

Energy Efficiency: Developing synthetic routes that proceed at lower temperatures and pressures, perhaps aided by microwave irradiation or photoredox catalysis. mdpi.com

Renewable Feedstocks: Investigating the possibility of deriving precursors, such as 2-ethoxyacetic acid, from renewable bio-based sources like carbohydrates or lignin. nih.govoup.com

A comparative table of hypothetical synthetic methods illustrates these future research directions:

| Synthetic Method | Key Features | Potential Advantages | Research Questions |

|---|---|---|---|

| Advanced Coupling Reagents | Use of modern, low-waste coupling agents. | High yields, good functional group tolerance. | Which reagent offers the best balance of reactivity and cost? |

| Transition Metal Catalysis | Direct C-N bond formation using catalysts (e.g., Ir, Ru). organic-chemistry.org | High atom economy, reduced stoichiometric waste. | What is the optimal catalyst loading and ligand design? |

| Biocatalysis | Enzyme-mediated synthesis (e.g., using lipases). chemistryjournals.net | High selectivity, mild aqueous conditions, biodegradable catalyst. | Can an enzyme be identified or engineered for this specific transformation? |

| Flow Chemistry | Continuous production in microreactors. | Enhanced safety, scalability, and process control. | How can reaction kinetics be optimized for a flow process? |

Deeper Computational Modeling and Predictive Analytics for this compound Analogues

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving both time and resources. mdpi.com For this compound and its analogues, computational modeling is an unaddressed area ripe for exploration. nih.gov

Computational Approaches:

Density Functional Theory (DFT): DFT calculations can be used to determine the molecule's equilibrium geometry, electronic structure, and vibrational frequencies. nih.gov This foundational information helps in understanding its reactivity and spectroscopic properties.

Molecular Dynamics (MD) Simulations: MD simulations can model the conformational flexibility of the molecule over time. Given the rotatable bonds in the N-benzyl and N-ethyl groups, understanding its preferred shapes in different environments (e.g., in solution vs. in a protein binding pocket) is crucial.

Quantitative Structure-Activity Relationship (QSAR): If a biological activity is identified, QSAR models can be built to predict the activity of analogues. nih.govresearchgate.net This involves systematically modifying the parent structure—for example, by adding substituents to the benzyl (B1604629) ring or altering the length of the N-alkyl chain—and correlating these structural changes with changes in activity.

Predictive Analytics for Analogues: A key academic question is: How do structural modifications to this compound affect its physicochemical and potential biological properties? A systematic in silico study of analogues could be designed to explore chemical space efficiently.

The following table outlines a hypothetical set of analogues for a predictive study:

| Analogue Series | Modification Site | Example Substituents | Hypothesized Effect | Computational Method |

|---|---|---|---|---|

| A (Aromatic) | Para-position of Benzyl Ring | -F, -Cl, -CH₃, -OCH₃, -NO₂ | Modulate electronic properties and steric bulk. | DFT, QSAR |

| B (N-Alkyl) | N-Ethyl Group | -CH₃, -CH(CH₃)₂, -Cyclopropyl | Alter steric hindrance around the amide nitrogen. | MD, Docking |

| C (Ethoxy Chain) | Ethoxy Group | -OCH₃, -OPr, -OCH₂CF₃ | Modify hydrophobicity and hydrogen bond accepting potential. | QSAR, MD |

Identification of Undiscovered Molecular Targets and Interaction Partners in Biological Systems (In Vitro/Theoretical)

The structure of this compound is reminiscent of various biologically active small molecules, including anticonvulsants and enzyme inhibitors. nih.govnih.gov A significant unaddressed question is whether this compound has any biological activity.

Theoretical Target Identification:

Reverse Docking: This computational technique involves docking the molecule against a large library of known protein structures to identify potential binding partners. This can generate hypotheses about its mechanism of action.

Pharmacophore Modeling: By analyzing the molecule's 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers), a pharmacophore model can be created and used to search databases for proteins that recognize similar patterns.

In Vitro Screening:

High-Throughput Screening (HTS): The compound could be submitted to broad HTS campaigns against panels of enzymes (e.g., kinases, proteases, HDACs) or cell lines (e.g., cancer cell lines) to identify any significant biological effects. mdpi.com

Target-Based Assays: Based on the activity of structurally related compounds, targeted assays could be performed. For instance, given that related N-benzyl amide structures have shown activity as γ-secretase inhibitors or autophagy modulators, assays for these pathways could be prioritized. nih.govacs.org Similarly, other N-benzyl derivatives have been investigated for activity against Leishmania species. nih.gov

Potential for this compound in Materials Science or Chemical Engineering (Theoretical applications only)

Beyond biology, the physicochemical properties of amides suggest potential applications in materials science. teachy.ai This is a purely theoretical domain for this compound that awaits investigation.

Theoretical Applications:

Plasticizer: The combination of a rigid aromatic ring and flexible alkyl chains is characteristic of some plasticizers used to increase the flexibility of polymers like PVC. Its efficacy could be theoretically modeled by simulating its interaction with polymer chains.

Solvent for Specialized Applications: Tertiary amides are often excellent polar aprotic solvents. The unique structure of this compound might make it a useful solvent for specific chemical reactions or extraction processes.

Component in Polymer Synthesis: The amide functional group could potentially be incorporated into novel polymer backbones or act as a chain-terminating agent in certain polymerization reactions, thereby controlling molecular weight.

Design and Synthesis of this compound-based Probes for Mechanistic Studies

Should a biological target be identified (Section 8.3), the next critical step is to validate this interaction and elucidate its mechanism. nih.gov This requires the design and synthesis of specialized chemical probes based on the parent molecule's scaffold. nih.govresearchgate.net

Probe Design Strategies:

Affinity-Based Probes: A version of the molecule could be synthesized with a "handle," such as a biotin (B1667282) tag or a terminal alkyne for click chemistry. This allows the probe to be immobilized on a solid support to "pull down" its binding partners from a cell lysate for identification via proteomics. researchgate.net

Photoaffinity Labels: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) into the structure would create a probe that, upon exposure to UV light, covalently cross-links to its target protein. This provides strong evidence of direct binding.

Fluorescent Probes: Attaching a fluorophore (e.g., a BODIPY or fluorescein (B123965) moiety) would enable researchers to visualize the molecule's subcellular localization in real-time using fluorescence microscopy, providing clues about its site of action. ku.edu

The design of such probes requires careful synthetic planning to ensure that the added tag does not disrupt the original binding activity of the molecule. pnas.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-ethoxy-N-ethylacetamide, and how can reaction efficiency be monitored?

- Methodology : A plausible synthesis involves reacting 2-ethoxy-N-ethylacetamide with benzyl halides (e.g., benzyl chloride) in ethanol under reflux, analogous to the synthesis of N-(2-methoxy-benzyl)-acetamide . Reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation and byproduct generation. Post-reaction purification typically involves recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology : Use nuclear magnetic resonance (NMR) to resolve the benzyl, ethoxy, and ethyl substituents (e.g., H NMR for proton environments, C NMR for carbon backbone). Infrared (IR) spectroscopy identifies functional groups (amide C=O stretch at ~1650 cm). High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What safety protocols are essential during handling and storage of this compound?

- Methodology : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood due to potential volatile byproducts. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Dispose of waste via licensed hazardous waste services .

Advanced Research Questions

Q. How can phase-transfer catalysis (PTC) optimize the benzylation of 2-ethoxy-N-ethylacetamide?

- Methodology : In biphasic systems (e.g., toluene/water), use tetrabutylammonium bromide (TBAB) as a PTC agent to enhance benzyl halide reactivity. Monitor reaction kinetics via GC to compare yields under varying temperatures (e.g., 40–80°C) and solvent polarities. PTC reduces side reactions like hydrolysis, improving selectivity for the target compound .

Q. What computational approaches validate the conformational stability of this compound?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electronic properties. Compare computed NMR chemical shifts with experimental data to confirm accuracy. Molecular docking studies assess interactions with biological targets, guiding structure-activity relationship (SAR) analyses .

Q. How do solvent polarity and temperature influence the regioselectivity of N-benzylation reactions?

- Methodology : Test solvents with varying dielectric constants (e.g., DMSO vs. toluene) to assess their impact on reaction pathways. For example, polar aprotic solvents may stabilize transition states, favoring benzylation at the amide nitrogen. Kinetic studies at 25–80°C reveal activation energies and thermodynamic control .

Q. What strategies resolve contradictions in reported synthetic yields for similar acetamide derivatives?

- Methodology : Conduct comparative studies using identical reagents and conditions. For example, discrepancies in yields may arise from trace moisture affecting benzyl halide reactivity. Use Karl Fischer titration to quantify solvent purity and inert atmosphere techniques (e.g., Schlenk line) to standardize protocols .

Q. How can byproducts from incomplete benzylation be identified and minimized?

- Methodology : Liquid chromatography-mass spectrometry (LC-MS) detects mono- or di-benzylated byproducts. Optimize stoichiometry (e.g., 1.2 equivalents of benzyl halide per amide group) and reaction time to favor mono-benzylation. Quenching unreacted benzyl halide with aqueous sodium thiosulfate reduces side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.